Benzenepropanal, 4-(phenoxymethyl)-
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Overview
Description
Benzenepropanal, 4-(phenoxymethyl)- is an organic compound with the molecular formula C16H16O2 It is a derivative of benzene and is characterized by the presence of a phenoxymethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanal, 4-(phenoxymethyl)- typically involves the reaction of benzenepropanal with phenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: Benzenepropanal, 4-(phenoxymethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The phenoxymethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) to facilitate the reaction.
Major Products Formed:
Oxidation: 4-(Phenoxymethyl)benzoic acid.
Reduction: 4-(Phenoxymethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzenepropanal, 4-(phenoxymethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenepropanal, 4-(phenoxymethyl)- involves its interaction with various molecular targets. The phenoxymethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Benzenepropanal: A simpler analog without the phenoxymethyl group.
4-(Methoxymethyl)benzenepropanal: A compound with a methoxymethyl group instead of phenoxymethyl.
4-(Ethoxymethyl)benzenepropanal: A compound with an ethoxymethyl group.
Uniqueness: Benzenepropanal, 4-(phenoxymethyl)- is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s reactivity and binding interactions, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-[4-(phenoxymethyl)phenyl]propanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c17-12-4-5-14-8-10-15(11-9-14)13-18-16-6-2-1-3-7-16/h1-3,6-12H,4-5,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEABGZXLVXRIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)CCC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70802715 |
Source
|
Record name | 3-[4-(Phenoxymethyl)phenyl]propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70802715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64264-20-6 |
Source
|
Record name | 3-[4-(Phenoxymethyl)phenyl]propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70802715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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